1-Bromo-4-(tert-butoxymethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves nucleophilic substitution reactions, where bromine atoms are introduced into the benzene ring. For example, the synthesis of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene is achieved through lithiation and subsequent reaction with disodium diselenide . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, which is a precursor for graphene nanoribbons, indicating the utility of brominated benzene derivatives in advanced material synthesis .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often determined using X-ray crystallography. For instance, the crystal structures of compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene revealed the absence of Se...O interactions but showed intermolecular C-H...Se interactions . The crystal structure of 1-bromo-1-butyl-3H-2,1-benzoxatellurole showed a tetracoordinated tellurium atom with bisphenoidal bond configuration .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including halogenation and nucleophilic substitution. The halogenation of bis(4-tert-butyl-2,6-di(formyl)phenyl) diselenide did not afford the expected selenenyl halides but resulted in a cyclic selenenate ester . This indicates that brominated benzene compounds can participate in unexpected reactions leading to novel structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be inferred from their synthesis and structural analysis. For example, the presence of tert-butyl groups can influence the steric effects and reactivity of the compound . The crystal structures and intermolecular interactions, such as hydrogen bonding and van der Waals forces, can affect the compound's melting point, solubility, and stability .
Scientific Research Applications
Molecular Electronics Building Blocks
1-Bromo-4-(tert-butoxymethyl)benzene serves as a precursor in the development of molecular wires, particularly in the field of molecular electronics. This compound, alongside other aryl bromides like 4-bromophenyl tert-butyl sulfide, is used to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These materials are synthesized through efficient transformations, showcasing the compound's utility in crafting intricate molecular structures for electronic applications (Stuhr-Hansen et al., 2005).
Synthesis of Electrophosphorescent Intermediates
In the field of electrophosphorescent materials, 1-Bromo-4-(tert-butoxymethyl)benzene is utilized in the synthesis of novel intermediates. One such example is its use in creating 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene. This synthesis process has been studied to optimize reaction conditions and yield, highlighting its importance in the development of materials with specific photoluminescent properties (Xing Kong-qiang, 2005).
Development of Fluorescent Materials
The compound plays a role in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which exhibits fluorescence properties. This synthesis, achieved through the Wittig-Horner reaction, leads to materials that demonstrate altered fluorescence intensity between solution and solid states, indicating potential applications in the field of photoluminescent materials (Liang Zuo-qi, 2015).
Generation of Aryne Intermediates for Organic Synthesis
The compound is also involved in the generation of aryne intermediates. Treatment of derivatives of 1-Bromo-4-(tert-butoxymethyl)benzene with certain bases leads to the formation of dehydro-aromatic compounds, which are critical intermediates in organic synthesis. These intermediates can be further reacted to synthesize various organic compounds, demonstrating the compound's versatility in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
X-Ray Diffraction Studies in Crystallography
In crystallography, derivatives of 1-Bromo-4-(tert-butoxymethyl)benzene are used in the study of molecular structures. These compounds provide insights into the arrangement of atoms and molecules, aiding in the understanding of complex chemical structures and interactions. This is particularly relevant in the design of amyloid-avid probes (Ribeiro Morais et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxymethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXDGGLSJYYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455116 | |
Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(tert-butoxymethyl)benzene | |
CAS RN |
22807-80-3 | |
Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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